![molecular formula C17H22ClNO3 B2364474 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide CAS No. 2097936-13-3](/img/structure/B2364474.png)

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

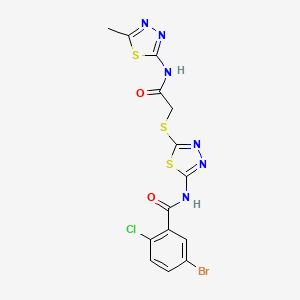

The compound “2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide” is an organic compound containing a chlorophenoxy group, a cyclohexenyl group, and a propanamide group. These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Detailed structural analysis typically requires experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Hydrogen Bonding in Anticonvulsant Enaminones

A study on the crystal structures of anticonvulsant enaminones, including compounds with structural similarities to the query chemical, revealed insights into their hydrogen bonding and molecular conformations. The research highlighted the importance of the cyclohexene ring's conformation and the intermolecular hydrogen bonds in forming stable molecular structures, which could be relevant to understanding the physical and chemical properties of similar compounds (Kubicki, Bassyouni, & Codding, 2000).

Anticonvulsant Activity and Structure-Activity Relationships

Synthesis and Anticonvulsant Activity of Enaminones

Further exploration into the structure-activity correlations of enaminones, which share a common structural motif with the query compound, provided insights into their anticonvulsant properties. This research helps understand how modifications in the molecular structure can impact biological activity, offering a basis for the potential pharmacological applications of similar compounds (Scott et al., 1993).

Novel Polymerization Processes

Spontaneous Alternating Copolymerization

A study on the copolymerization of methoxyallene with 4-chlorophenyl isocyanate, related to the chemical structure of interest, demonstrated the formation of polyamide with highly reactive groups. This research could suggest potential applications in materials science, particularly in developing new polymeric materials with specific properties (Mizuya, Yokozawa, & Endo, 1989).

Mechanism of Action

Target of Action

2,4-D primarily targets dicot plants (broadleaf weeds). It mimics natural auxin (indole-3-acetic acid, IAA) at the molecular level. The herbicide disrupts normal auxin signaling pathways in dicots, leading to abnormal growth, senescence, and eventual plant death. Unlike monocots (grasses), dicots are sensitive to auxinic herbicides like 2,4-D .

Mode of Action

The mode of action involves several steps:

- Cross-Talk Among Phytohormones : The herbicide interacts with other plant hormones (such as abscisic acid and ethylene), affecting overall plant growth and development .

Biochemical Pathways

2,4-D affects various biochemical pathways:

Pharmacokinetics

- Impact on Bioavailability : These properties determine how efficiently 2,4-D reaches its target sites .

Result of Action

Action Environment

Environmental factors play a crucial role:

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQOVKMSZBBNCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1(CCCC=C1)O)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)